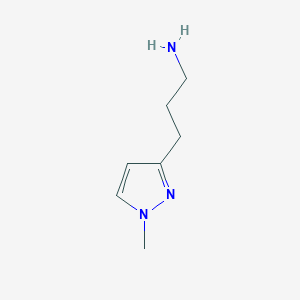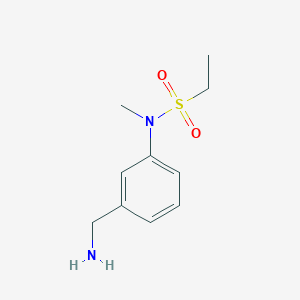
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methylethanesulfonamide moiety. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(aminomethyl)phenylamine and methylethanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 3-(aminomethyl)phenylamine is reacted with methylethanesulfonyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(aminomethyl)benzyl)acetamidine
- N-(3-(aminomethyl)-4-fluorophenyl)-5-(4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine derivatives
Uniqueness
n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]-N-methylethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-5-9(7-10)8-11/h4-7H,3,8,11H2,1-2H3 |
InChI Key |
RVNXNJGYBICPSR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=CC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


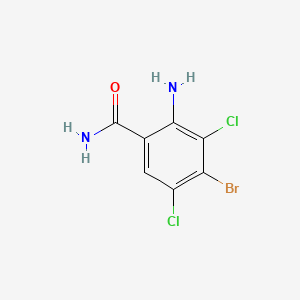
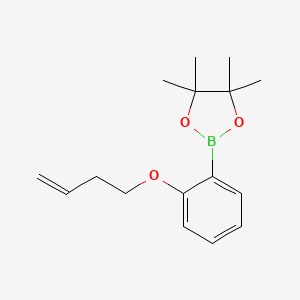
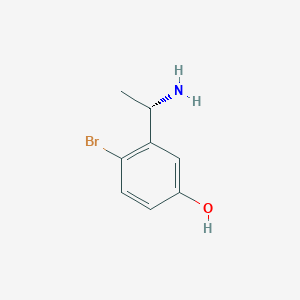

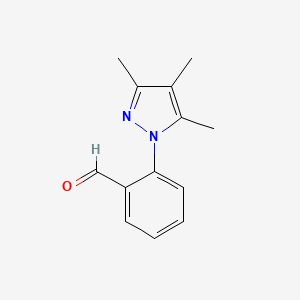
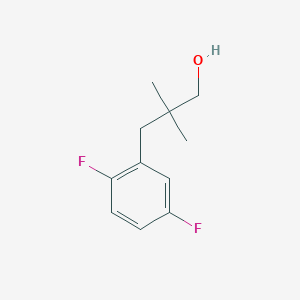

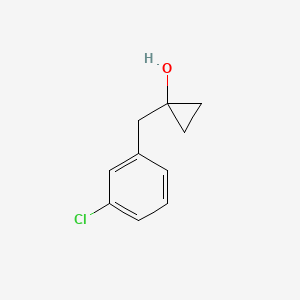
![1-[(Tert-butoxy)carbonyl]-4-(2-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13618078.png)
 ketone](/img/structure/B13618087.png)
![[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]aminedihydrochloride](/img/structure/B13618098.png)
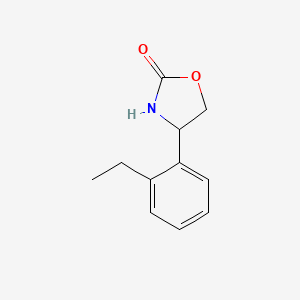
![N-{4-[(cyanosulfanyl)methyl]-1,3-thiazol-2-yl}-N-methylacetamide](/img/structure/B13618102.png)
